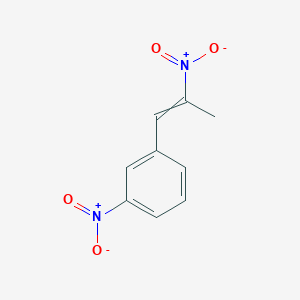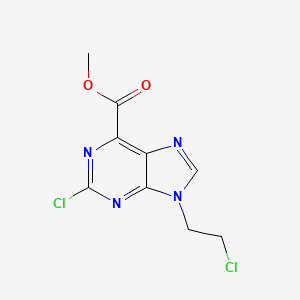
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Cloro-9-(2-cloroetil)-9H-purina-6-carboxilato de metilo es un compuesto químico que pertenece a la clase de derivados de purina. Se caracteriza por la presencia de un sistema de anillo de purina sustituido con grupos cloro y carboxilato.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-Cloro-9-(2-cloroetil)-9H-purina-6-carboxilato de metilo generalmente involucra la reacción del ácido 2-cloro-9H-purina-6-carboxílico con cloroformato de metilo y 2-cloroetilamina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como la trietilamina para facilitar la formación del producto deseado. La mezcla de reacción se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía para obtener el compuesto puro.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de los parámetros de reacción, como la temperatura, la presión y la elección del solvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Cloro-9-(2-cloroetil)-9H-purina-6-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los grupos cloro en el compuesto pueden ser sustituidos por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones apropiadas para producir diferentes derivados.
Hidrólisis: El grupo éster en el compuesto puede hidrolizarse para producir el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos, típicamente en presencia de una base como el hidróxido de sodio o el carbonato de potasio.
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para hidrolizar el grupo éster.
Productos principales formados
Reacciones de sustitución: Derivados de purina sustituidos con varios grupos funcionales.
Oxidación y reducción: Formas oxidadas o reducidas del compuesto original.
Hidrólisis: El derivado de ácido carboxílico correspondiente.
Aplicaciones Científicas De Investigación
El 2-Cloro-9-(2-cloroetil)-9H-purina-6-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes terapéuticos, particularmente en el desarrollo de fármacos antivirales y anticancerígenos.
Regulación del crecimiento de las plantas: El compuesto ha sido estudiado por sus efectos sobre el crecimiento y el desarrollo de las plantas, particularmente en la regulación del crecimiento de ciertos cultivos.
Estudios biológicos: Se utiliza en varios ensayos biológicos para estudiar los efectos de los derivados de purina sobre los procesos celulares.
Mecanismo De Acción
El mecanismo de acción del 2-Cloro-9-(2-cloroetil)-9H-purina-6-carboxilato de metilo involucra su interacción con objetivos moleculares específicos dentro de las células. El compuesto puede unirse a ácidos nucleicos y proteínas, afectando su función y dando lugar a varios efectos biológicos. Por ejemplo, en aplicaciones medicinales, puede inhibir la actividad de ciertas enzimas involucradas en la replicación o reparación del ADN, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-cloro-9H-purina-6-carboxílico
- 2-Cloro-9H-purina-6-carboxilato de metilo
- 2-Cloro-9-(2-cloroetil)-9H-purina
Singularidad
El 2-Cloro-9-(2-cloroetil)-9H-purina-6-carboxilato de metilo es único debido a la presencia de ambos grupos cloro y carboxilato, lo que confiere propiedades químicas y reactividad distintas.
Propiedades
Fórmula molecular |
C9H8Cl2N4O2 |
|---|---|
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
methyl 2-chloro-9-(2-chloroethyl)purine-6-carboxylate |
InChI |
InChI=1S/C9H8Cl2N4O2/c1-17-8(16)6-5-7(14-9(11)13-6)15(3-2-10)4-12-5/h4H,2-3H2,1H3 |
Clave InChI |
YJEMVRREFGJDIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=NC(=N1)Cl)N(C=N2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
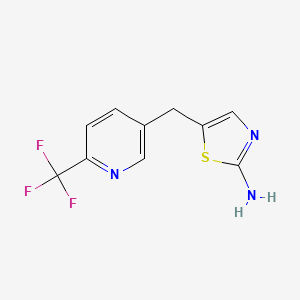
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)
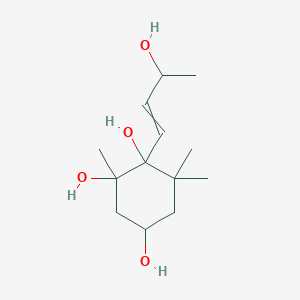
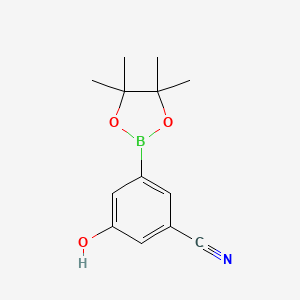
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
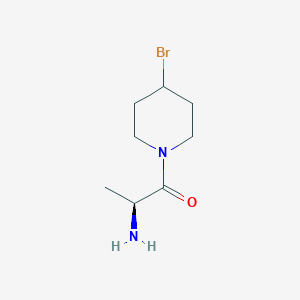
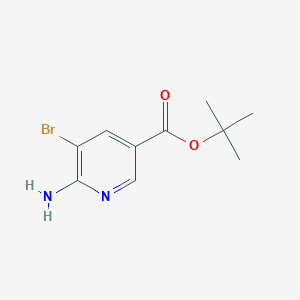
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
